An In-depth Technical Guide to the Chemical Properties of 3-Methoxyazetidine
An In-depth Technical Guide to the Chemical Properties of 3-Methoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyazetidine is a saturated heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered azetidine core, combined with the methoxy substituent, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The azetidine moiety can improve metabolic stability, aqueous solubility, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical properties of 3-Methoxyazetidine, including its synthesis, reactivity, and spectral data, to support its application in research and development.
Chemical and Physical Properties
The chemical and physical properties of 3-Methoxyazetidine and its commonly used hydrochloride salt are summarized in the tables below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
3-Methoxyazetidine
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | |
| Molecular Weight | 87.12 g/mol | |
| IUPAC Name | 3-methoxyazetidine | |
| CAS Number | 110925-17-2 | |
| Computed logP | -0.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
3-Methoxyazetidine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO | |
| Molecular Weight | 123.58 g/mol | |
| IUPAC Name | 3-methoxyazetidine;hydrochloride | |
| CAS Number | 148644-09-1 | |
| Appearance | White solid | |
| Boiling Point | 143-149 °C | |
| Storage Temperature | 2-8 °C under inert gas |
Reactivity and Stability
The reactivity of 3-Methoxyazetidine is largely dictated by the strained four-membered azetidine ring and the presence of the secondary amine. The ring strain makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than the corresponding three-membered aziridine ring.
The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-arylation. These reactions provide a convenient handle for introducing diverse substituents and building more complex molecules. The methoxy group at the 3-position is relatively stable and generally does not participate in reactions unless harsh conditions are employed.
Synthesis of 3-Methoxyazetidine
The synthesis of 3-Methoxyazetidine typically involves the O-methylation of a suitable 3-hydroxyazetidine precursor. A common and effective method is the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis of 3-Methoxyazetidine
This protocol is a representative method for the synthesis of 3-Methoxyazetidine from N-Boc-3-hydroxyazetidine, followed by deprotection.
Step 1: O-Methylation of N-Boc-3-hydroxyazetidine
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To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a strong base, for example, sodium hydride (NaH, 1.2 eq), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
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A methylating agent, such as methyl iodide (CH₃I, 1.5 eq), is then added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product, N-Boc-3-methoxyazetidine, is purified by column chromatography on silica gel.
Step 2: Deprotection of N-Boc-3-methoxyazetidine
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The purified N-Boc-3-methoxyazetidine (1.0 eq) is dissolved in a suitable solvent, such as dioxane or dichloromethane.
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An excess of a strong acid, typically hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), is added to the solution.
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The reaction mixture is stirred at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC or LC-MS).
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The solvent is removed under reduced pressure to yield the crude 3-Methoxyazetidine hydrochloride salt.
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The crude salt can be further purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexane) to afford the pure product.
Spectral Data
Spectral data is essential for the structural elucidation and purity assessment of 3-Methoxyazetidine.
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¹H NMR Spectrum: A proton NMR spectrum for 3-Methoxyazetidine is available. The expected signals would include a singlet for the methoxy protons, and multiplets for the methine and methylene protons of the azetidine ring. The exact chemical shifts and coupling constants would provide detailed structural information.
Biological Activity and Signaling Pathways
3-Methoxyazetidine is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules. It has been incorporated into compounds targeting a variety of biological systems. For instance, it is used in the preparation of isoxazole-thiazole derivatives that act as inverse agonists for the GABA A receptor, which are being investigated for the treatment of cognitive disorders.
There is no direct evidence in the searched literature to suggest that 3-Methoxyazetidine itself has significant biological activity or is directly involved in any specific signaling pathways. Its utility lies in its ability to confer desirable physicochemical properties to larger drug molecules.
Safety and Handling
3-Methoxyazetidine hydrochloride is classified as an irritant. The following hazard statements apply:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Methoxyazetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its chemical properties, including the reactivity of the azetidine nitrogen and the influence of the methoxy group on its physicochemical profile, make it an attractive scaffold for the synthesis of novel therapeutic agents. This guide has provided a summary of its key chemical properties, a representative synthetic protocol, and safety information to aid researchers in its effective utilization. Further investigation into its spectral properties and potential biological activities could expand its applications in the future.
